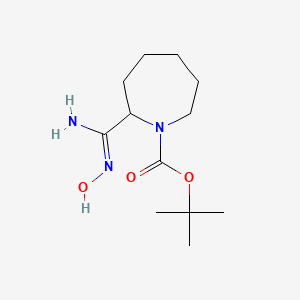

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide

Vue d'ensemble

Description

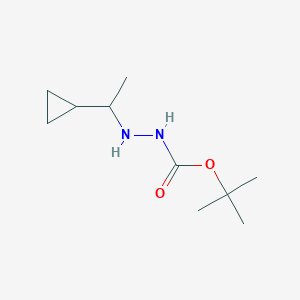

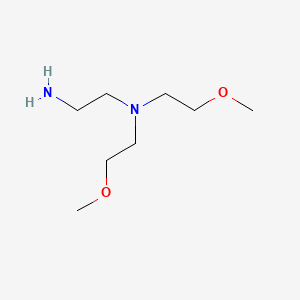

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the monoclinic crystal system, with space group P2(1)/n .Physical And Chemical Properties Analysis

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a liquid at room temperature . It has a molecular weight of 200.28 . The InChI Code for this compound is 1S/C10H20N2O2 .Applications De Recherche Scientifique

Molecular Simulation

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is used in molecular simulations to study the formation of N-tert-Butoxy-Carboynl Anhydride . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis and tissue engineering . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .

Bio-Organic Synthesis

This compound plays a crucial role in bio-organic synthesis . The thermodynamic parameters (∆G, ∆H and ∆S) as a function of temperature, structure and length of the NCA precursor are used to simulate the reaction of NCA formation from the precursor structures .

Tissue Engineering

In the field of tissue engineering, N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is used due to its thermodynamic properties . The increasing spontaneity of the reaction with the length of molecules shows its potential in this field .

Laser Induced Fluorescence (LIF) Spectrum

The first laser induced fluorescence (LIF) spectrum for the tert-butoxy radical is reported following radical generation by excimer laser photolysis of tert-butyl nitrite . The laser flash photolysis-LIF technique is used to measure the temperature dependence of the rate coefficient for the reaction with NO .

Decomposition Study

The decomposition of the tert-butoxy radical and its reaction with NO has been studied using this compound . The results of this study have significant atmospheric and mechanistic implications .

Controlled Ring-Opening Polymerization

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is used in controlled ring-opening polymerization . The tert-butyl ester group on the N-substituents can be efficiently deprotected under mild conditions to produce the corresponding pH-responsive peptoid-based polyacids .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

tert-butyl N-(1-cyclopropylethylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(8-5-6-8)11-12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJVGYWAJFXOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145316 | |

| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide | |

CAS RN |

1370600-70-6 | |

| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370600-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)

![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)

![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)

![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)

![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)